

# Application Note and Protocols for Intracellular Calcium Mobilization Assays with Avn-101

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## Compound of Interest

Compound Name: Avn-101

Cat. No.: B3183700

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## Introduction

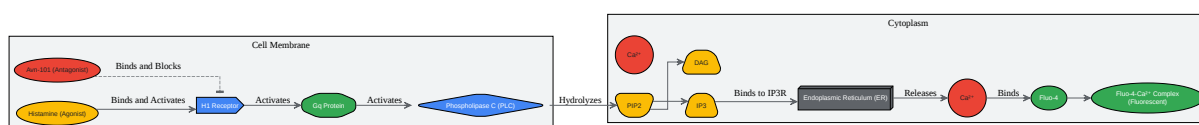
**Avn-101** is a multi-target drug candidate with high affinity for several G-protein coupled receptors (GPCRs), exhibiting particularly potent antagonism at the serotonin 5-HT<sub>7</sub> receptor. [1][2][3] Additionally, **Avn-101** demonstrates high affinity for the histamine H<sub>1</sub> receptor, which is known to couple to the G<sub>q</sub> signaling pathway, leading to the mobilization of intracellular calcium upon activation.[3][4] This makes intracellular calcium mobilization assays a valuable tool for characterizing the functional activity of **Avn-101** at the H<sub>1</sub> receptor. This application note provides a detailed protocol for assessing the antagonist activity of **Avn-101** on the histamine H<sub>1</sub> receptor in SK-N-SH human neuroblastoma cells using a fluorescence-based intracellular calcium mobilization assay.

## Principle of the Assay

The assay measures changes in intracellular calcium concentration ( $[Ca^{2+}]_i$ ) in response to receptor activation. Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which is non-fluorescent until it binds to free calcium in the cytoplasm. Activation of the G<sub>q</sub>-coupled H<sub>1</sub> receptor by an agonist like histamine leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP<sub>3</sub>). IP<sub>3</sub> binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The resulting increase in  $[Ca^{2+}]_i$  is detected as an increase in fluorescence signal. As an

antagonist, **Avn-101** is expected to inhibit this histamine-induced calcium mobilization in a dose-dependent manner.

## Signaling Pathway of H1 Receptor-Mediated Calcium Mobilization



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Caption: H1 Receptor Signaling Pathway Leading to Calcium Mobilization.

## Data Presentation

The antagonist activity of **Avn-101** was quantified by its ability to inhibit histamine-induced calcium mobilization. The half-maximal inhibitory concentration (IC<sub>50</sub>) was determined from a dose-response curve. The half-maximal effective concentration (EC<sub>50</sub>) of histamine was also determined to establish the appropriate agonist concentration for the inhibition assay.

Compound	Parameter	Value	Cell Line
Histamine	EC <sub>50</sub>	3.5 $\mu$ M	SK-N-SH
Avn-101	IC <sub>50</sub>	2.5 nM	SK-N-SH

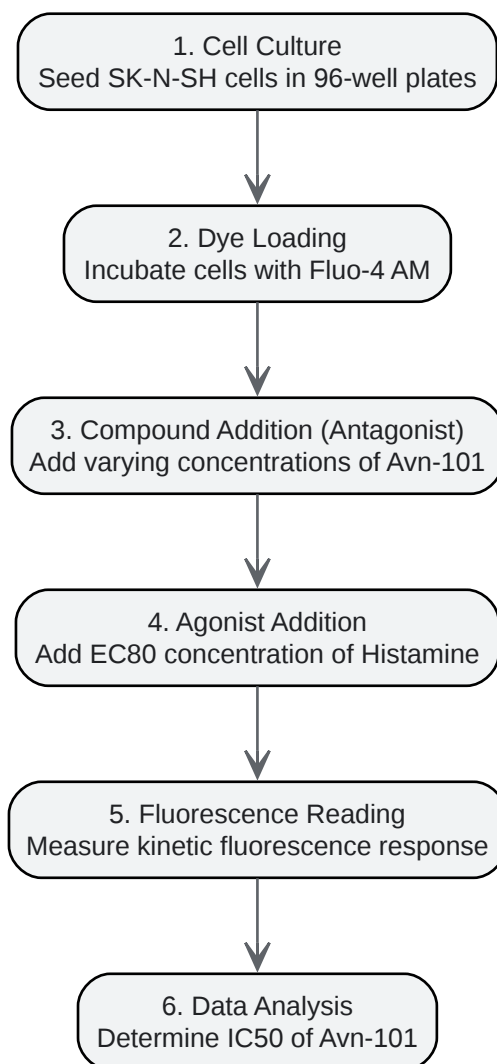
Note: The presented data is representative and may vary based on experimental conditions.

## Experimental Protocols

### Materials and Reagents

- Cell Line: SK-N-SH (ATCC® HTB-11™)
- Media: Eagle's Minimum Essential Medium (EMEM) (ATCC® 30-2003™)
- Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- Calcium Indicator: Fluo-4 AM (acetoxymethyl ester)
- Pluronic F-127
- Probenecid (optional, to prevent dye leakage)
- Agonist: Histamine dihydrochloride
- Antagonist: **Avn-101**
- Control: Ionomycin (positive control), DMSO (vehicle control)
- Plates: Black-walled, clear-bottom 96-well microplates

### Experimental Workflow



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Caption: Workflow for the **Avn-101** Calcium Mobilization Assay.

## Detailed Protocol

### 1. Cell Culture and Plating:

- Culture SK-N-SH cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
- The day before the assay, harvest the cells and seed them into black-walled, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.

- Incubate the plates overnight to allow for cell attachment and formation of a monolayer.

## 2. Dye Loading:

- Prepare the dye loading solution:
  - Thaw Fluo-4 AM, Pluronic F-127, and Probenecid (if used) at room temperature.
  - Prepare a 2X dye loading solution in assay buffer containing 4  $\mu$ M Fluo-4 AM, 0.04% Pluronic F-127, and optionally 2.5 mM Probenecid.
- Remove the growth medium from the cell plate.
- Add 100  $\mu$ L of the 2X dye loading solution to each well.
- Incubate the plate at 37°C for 60 minutes, protected from light.
- After incubation, wash the cells twice with 100  $\mu$ L of assay buffer to remove extracellular dye.
- Add 100  $\mu$ L of assay buffer to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.

## 3. Antagonist and Agonist Addition:

- Antagonist Plate Preparation: Prepare serial dilutions of **Avn-101** in assay buffer at 4X the final desired concentrations. Also, prepare a vehicle control (DMSO) and a positive control (e.g., a known H1 antagonist).
- Agonist Plate Preparation: Prepare histamine at 4X its final EC80 concentration in assay buffer. The EC80 concentration should be determined from a prior agonist dose-response experiment (typically around 10-30  $\mu$ M for histamine with SK-N-SH cells).
- Antagonist Addition: Add 50  $\mu$ L of the 4X **Avn-101** dilutions to the corresponding wells of the cell plate.
- Incubate for 15-30 minutes at room temperature, protected from light.

- Agonist Addition: Place the cell plate in a fluorescence microplate reader equipped with an automated liquid handling system.
- Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
- The instrument will then automatically inject 50  $\mu$ L of the 4X histamine solution into each well.
- Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

#### 4. Data Analysis:

- The fluorescence signal is typically measured as Relative Fluorescence Units (RFU).
- The response is calculated as the peak RFU minus the baseline RFU.
- For the antagonist dose-response curve, plot the percentage of inhibition against the logarithm of the **Avn-101** concentration.
- Fit the data using a four-parameter logistic equation to determine the IC<sub>50</sub> value of **Avn-101**.

## Conclusion

This application note provides a robust and detailed protocol for the functional characterization of **Avn-101** as a histamine H1 receptor antagonist using an intracellular calcium mobilization assay. The high affinity of **Avn-101** for the H1 receptor translates into potent functional antagonism in this cell-based assay. This methodology is suitable for high-throughput screening and detailed pharmacological characterization of compounds targeting Gq-coupled receptors.

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